4H-1,3-THIAZINE-6-CARBOXAMIDE, 2-AMINO-5,6-DIHYDRO-4-OXO-N-PHENYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-THIAZINE-6-CARBOXAMIDE, 2-AMINO-5,6-DIHYDRO-4-OXO-N-PHENYL- is a heterocyclic compound that belongs to the thiazine family. Thiazines are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
The synthesis of 4H-1,3-THIAZINE-6-CARBOXAMIDE, 2-AMINO-5,6-DIHYDRO-4-OXO-N-PHENYL- involves several steps. One common method includes the reaction of N-phenylthioureidoalkyl-α-diazo ketones with acids, leading to the formation of 2-phenyl-amino-5,6-dihydro-4H-1,3-thiazin-5-ones . The reaction conditions typically involve the use of ethanol as a solvent and piperidine as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4H-1,3-THIAZINE-6-CARBOXAMIDE, 2-AMINO-5,6-DIHYDRO-4-OXO-N-PHENYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4H-1,3-THIAZINE-6-CARBOXAMIDE, 2-AMINO-5,6-DIHYDRO-4-OXO-N-PHENYL- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of various chemical compounds, including biocides, fungicides, and dyes.
Mechanism of Action
The mechanism of action of 4H-1,3-THIAZINE-6-CARBOXAMIDE, 2-AMINO-5,6-DIHYDRO-4-OXO-N-PHENYL- involves its interaction with molecular targets such as inducible nitric oxide synthase (iNOS). By inhibiting iNOS, the compound reduces the production of nitric oxide (NO), which is involved in various inflammatory processes . This inhibition helps in mitigating oxidative and nitrosative stress, thereby protecting cells from damage .
Comparison with Similar Compounds
Similar compounds to 4H-1,3-THIAZINE-6-CARBOXAMIDE, 2-AMINO-5,6-DIHYDRO-4-OXO-N-PHENYL- include:
2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine: Another thiazine derivative with similar biological activities.
S-ethylisothiourea: A potent and selective inhibitor of iNOS, similar to the compound .
Thiazole derivatives: These compounds share the thiazole ring structure and exhibit diverse biological activities, including antimicrobial and antitumor properties.
The uniqueness of 4H-1,3-THIAZINE-6-CARBOXAMIDE, 2-AMINO-5,6-DIHYDRO-4-OXO-N-PHENYL- lies in its specific structure and its potent inhibitory effects on iNOS, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-amino-4-oxo-N-phenyl-5,6-dihydro-1,3-thiazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c12-11-14-9(15)6-8(17-11)10(16)13-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,16)(H2,12,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPPHMBWEOZYGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=NC1=O)N)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.